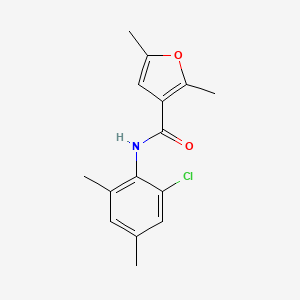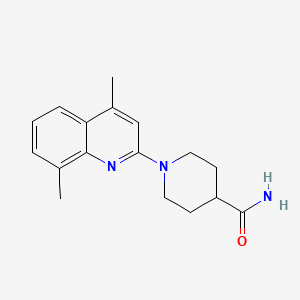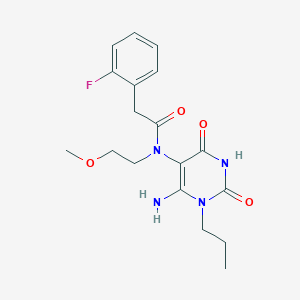![molecular formula C17H20N4S B7532908 N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7532908.png)
N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as ETP-46321 and belongs to the class of kinase inhibitors. In
Mécanisme D'action
ETP-46321 inhibits kinase activity by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting kinase activity. ETP-46321 has been found to be a reversible inhibitor of kinase activity.
Biochemical and Physiological Effects
ETP-46321 has been found to induce apoptosis in tumor cells by inhibiting kinase activity. It has also been found to reduce the growth of tumor cells by inhibiting the proliferation of cancer cells. ETP-46321 has been found to reduce the number of tumor-associated macrophages in the tumor microenvironment, thereby reducing the immunosuppressive effects of the tumor microenvironment.
Avantages Et Limitations Des Expériences En Laboratoire
ETP-46321 has several advantages for lab experiments. It is a potent inhibitor of several kinases and has shown promising results in several preclinical studies. However, ETP-46321 has some limitations as well. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, ETP-46321 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for ETP-46321. One potential application of ETP-46321 is in the treatment of AML. ETP-46321 has shown promising results in preclinical studies, and further studies are needed to determine its safety and efficacy in humans. Another potential application of ETP-46321 is in the treatment of solid tumors. ETP-46321 has been found to reduce the number of tumor-associated macrophages in the tumor microenvironment, which can improve the efficacy of immunotherapy. Additionally, ETP-46321 has shown promising results in inhibiting several kinases that are commonly overexpressed in solid tumors. Further studies are needed to determine the efficacy of ETP-46321 in solid tumors.
Méthodes De Synthèse
The synthesis of ETP-46321 involves a multistep process that starts with the reaction of 3-methylphenylacetonitrile with 2-chlorothiophene to produce 2-(3-methylphenyl)thiophene. The thienyl intermediate is then reacted with 4-chloropyrimidine to produce N-(2-thienyl)-4-chloropyrimidin-2-amine. The final step involves the reaction of N-(2-thienyl)-4-chloropyrimidin-2-amine with N-ethyl-N-(2-hydroxyethyl)amine to produce ETP-46321.
Applications De Recherche Scientifique
ETP-46321 has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several kinases such as FLT3, JAK2, and CSF1R. FLT3 is a receptor tyrosine kinase that is commonly overexpressed in acute myeloid leukemia (AML) patients. ETP-46321 has shown promising results in inhibiting FLT3 and inducing apoptosis in AML cells. JAK2 is another kinase that is commonly overexpressed in several hematological malignancies. ETP-46321 has been found to inhibit JAK2 and reduce the growth of tumor cells. CSF1R is a receptor tyrosine kinase that is involved in the regulation of macrophage differentiation and survival. ETP-46321 has been found to inhibit CSF1R and reduce the number of tumor-associated macrophages in the tumor microenvironment.
Propriétés
IUPAC Name |
N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-3-21(14-6-4-5-13(2)11-14)9-8-18-16-15-7-10-22-17(15)20-12-19-16/h4-7,10-12H,3,8-9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGHGTQSRFNCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC1=C2C=CSC2=NC=N1)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)

![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)
![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)
![2-(2,6-dichlorophenyl)-N'-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]acetohydrazide](/img/structure/B7532897.png)

![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)